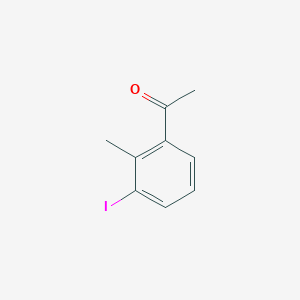

1-(3-Iodo-2-methylphenyl)ethanone

Description

Overview of Aromatic Ketones as Synthetic Intermediates

Aromatic ketones are a cornerstone of organic synthesis, prized for their role as versatile intermediates. numberanalytics.comsciforum.net The carbonyl group can undergo a wide array of transformations, including reductions, 1,2-addition reactions, and α-arylations. chemrxiv.org Furthermore, the aromatic ring can be functionalized through various substitution reactions. chemrxiv.org These compounds are key precursors in the synthesis of numerous pharmaceuticals and fine chemicals. researchgate.net Their importance is underscored by the continuous development of novel synthetic methods, such as transition metal-catalyzed reactions, to access a diverse range of aromatic ketone derivatives. researchgate.net Recent advancements have even enabled the use of aromatic ketones as arylating agents in cross-coupling reactions, a challenging transformation due to the strength of the carbon-carbon bond between the aryl and acyl groups. chemrxiv.org

Significance of Halogenated Acetophenones in C-C and C-Heteroatom Bond Formations

Halogenated acetophenones, a subset of aryl haloketones, are particularly valuable in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mdpi.comnih.gov The presence of a halogen atom provides a reactive handle for a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. sciforum.netresearchgate.net These reactions are fundamental in modern organic chemistry for creating complex molecular architectures from simpler precursors.

The electron-withdrawing nature of the acetyl group can influence the reactivity of the halogenated aromatic ring, while the ketone functionality itself can participate in or direct further chemical transformations. chemeurope.com This dual reactivity makes halogenated acetophenones highly sought-after intermediates. Specifically, α-haloketones are recognized as crucial building blocks for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. mdpi.comnih.gov

Positioning of 1-(3-Iodo-2-methylphenyl)ethanone within the Landscape of Functionalized Aryl Iodides and Ketones

Within the broad class of halogenated acetophenones, this compound stands out as a highly functionalized and synthetically useful molecule. Its structure incorporates an iodine atom, which is the most reactive among the common halogens in many cross-coupling reactions, making it an excellent coupling partner. researchgate.netthieme-connect.com The presence of a methyl group at the ortho position to the iodo group introduces steric and electronic effects that can be exploited to control the regioselectivity of certain reactions.

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The iodo group can be readily displaced or involved in coupling reactions to form new C-C or C-heteroatom bonds, while the ketone functionality offers a site for further derivatization. acs.orgmdpi.com For instance, the iodo-substituent can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 52164-39-3 chemicalbook.comscisupplies.eu |

| Molecular Formula | C9H9IO scisupplies.euglpbio.com |

| Molecular Weight | 260.07 g/mol cymitquimica.com |

| Appearance | Clear, gold/faint amber liquid chemicalbook.com |

| Storage | 2-8°C, protect from light chemicalbook.com |

The strategic placement of the iodo, methyl, and acetyl groups on the phenyl ring makes this compound a prime example of a functionalized aryl iodide and ketone, poised for application in the synthesis of complex target molecules through a variety of bond-forming strategies. uni-muenchen.descielo.br

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodo-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHNXZZHLXLCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Iodo 2 Methylphenyl Ethanone

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom directly onto the aromatic ring of a precursor molecule, typically 2-methylacetophenone. The success of this approach hinges on controlling the regioselectivity to ensure the iodine atom is installed at the desired C3 position.

Electrophilic aromatic iodination is a common method for forming aryl-iodine bonds. In the case of 2-methylacetophenone, the regiochemical outcome is governed by the directing effects of the two substituents on the aromatic ring: the ortho,para-directing methyl group and the meta-directing acetyl group. The C3 position is ortho to the methyl group and meta to the acetyl group, making it an electronically favored site for electrophilic substitution.

Various reagent systems have been developed for the iodination of activated aromatic rings. sciensage.info A combination of iodine and an oxidizing agent is frequently employed to generate a more potent electrophilic iodine species (I+). For instance, a system of iodine and iodic acid (HIO3) in aqueous ethanol (B145695) has been shown to be effective for the regioselective iodination of hydroxylated aromatic ketones. arkat-usa.org Similarly, combinations of potassium iodide (KI) and potassium iodate (B108269) (KIO3) can be used. arkat-usa.org Another effective system for the direct iodination of activated arenes is the use of iodine and iodic acid in a polyethylene (B3416737) glycol (PEG)-water medium, which offers an environmentally friendly option. sciensage.info

The kinetics of iodination for substituted acetophenones often depend on the rate-determining enolization of the ketone, which is catalyzed by acid. niscpr.res.inarabjchem.org For deactivated arenes, stronger electrophilic iodine reagents, prepared from sodium periodate (B1199274) (NaIO4) and iodine in concentrated sulfuric acid, may be required. organic-chemistry.org

Table 1: Examples of Reagents for Electrophilic Iodination of Arenes This table presents general systems for electrophilic iodination; specific application to 2-methylacetophenone may require optimization.

| Reagent System | Oxidant/Activator | Typical Conditions | Reference |

|---|---|---|---|

| I₂ | Iodic Acid (HIO₃) | Aqueous Ethanol, 35-40 °C | arkat-usa.org |

| I₂ | Iodic Acid (HIO₃) | PEG-400/H₂O | sciensage.info |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (cat.) | Mild conditions, short reaction times | organic-chemistry.org |

| KI | NaIO₄ / H₂SO₄ | Concentrated H₂SO₄ | organic-chemistry.org |

To enhance efficiency and selectivity, catalytic methods for iodination have been developed. These protocols often offer milder reaction conditions and improved functional group tolerance compared to traditional stoichiometric methods.

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct iodination of arenes. rsc.org These reactions typically proceed via an ortho-palladacycle intermediate, with the regioselectivity controlled by a directing group. For arylacetamides, the in-situ generated imidic acid can act as a directing group, facilitating regioselective ortho-iodination using N-iodosuccinimide (NIS) as the halogen source. rsc.org

In some cases, a weakly coordinating amide auxiliary can direct the ortho-C-H iodination using molecular iodine (I₂) as the sole oxidant. nih.gov This approach has been successfully applied to a wide range of substrates, including those containing heterocycles that typically inhibit such transformations. nih.gov The key to this system's success is often the use of an additive, like cesium acetate (B1210297) (CsOAc), to scavenge the generated iodide and close the catalytic cycle. nih.gov While the acetyl group of 2-methylacetophenone itself is generally a weak directing group, these methodologies provide a framework for the potential directed iodination of related derivatives.

Table 2: Palladium-Catalyzed C-H Iodination Systems

| Directing Group | Iodine Source | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Imidic Acid (from amide) | N-Iodosuccinimide (NIS) | Pd(II) | Targets challenging arylacetamides | rsc.org |

| Weakly Coordinating Amide | Molecular Iodine (I₂) | Pd(OAc)₂ | I₂ is the sole oxidant; CsOAc additive | nih.gov |

Biocatalysis offers an environmentally benign alternative for halogenation reactions. Enzymes such as laccases, in combination with a halide source like potassium iodide (KI), can catalyze the regioselective iodination of phenolic compounds under mild, aqueous conditions. One study demonstrated the efficient laccase-catalyzed iodination of p-substituted phenols. rsc.org For example, 1-(4-hydroxy-3-methylphenyl)ethanone was successfully iodinated to afford 1-(4-hydroxy-3-iodo-5-methylphenyl)ethanone in high yield. rsc.org This enzymatic approach highlights the potential for biocatalysts to perform selective iodinations on appropriately substituted acetophenone (B1666503) derivatives, often with high selectivity and under sustainable conditions.

Catalytic Iodination Protocols

Cross-Coupling Strategies for Constructing the Aryl-Iodine Bond

An alternative to direct iodination is a multi-step approach where a different functional group, installed regioselectively, is converted into the aryl-iodine bond.

A powerful strategy for achieving specific regioselectivity is the conversion of an arylboronic acid to an aryl iodide. This two-step sequence involves:

Regioselective borylation: An aryl C-H bond is converted into a C-B bond, for instance, using iridium-catalyzed C-H borylation. The steric and electronic environment around the C-H bonds dictates the site of borylation.

Iododeboronation: The resulting arylboronic acid or its ester derivative is then treated with an electrophilic iodine source to replace the boronic acid moiety with an iodine atom in a process known as ipso-substitution.

This method offers complementary regioselectivity to direct electrophilic iodination. organic-chemistry.org Reagents such as N-iodosuccinimide (NIS) are effective for the conversion of arylboronic acids to aryl iodides. acsgcipr.org This strategy would require the synthesis of the precursor, (3-acetyl-2-methylphenyl)boronic acid, followed by its reaction with an iodine source to yield the final product, 1-(3-Iodo-2-methylphenyl)ethanone.

Halogen Exchange Reactions for Iodo-Substitution

The introduction of an iodine atom onto an aromatic ring via halogen exchange is a valuable strategy, particularly when the corresponding bromo- or chloro-precursors are more accessible. manac-inc.co.jpmanac-inc.co.jp This method involves substituting a halogen atom already present on the ring with iodine. manac-inc.co.jp For the synthesis of this compound, this would typically involve a starting material such as 1-(3-bromo-2-methylphenyl)ethanone (B1342379) or 1-(3-chloro-2-methylphenyl)ethanone.

The Finkelstein reaction, while most famously applied to alkyl halides, provides the foundational principle for these exchanges: a nucleophilic substitution where an iodide ion displaces another halide. manac-inc.co.jpmanac-inc.co.jp In the context of aryl halides, these reactions often require metal catalysis due to the lower reactivity of the C(aryl)-X bond compared to a C(alkyl)-X bond. Copper-catalyzed halogen exchange (a variation of the Ullmann reaction) is a common approach. The reaction would proceed by treating the starting aryl bromide or chloride with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst, often CuI. The use of polar, aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures typically facilitates this transformation.

The efficiency of aryl halogen exchange can be influenced by the nature and position of other substituents on the aromatic ring. manac-inc.co.jp Electron-withdrawing groups can sometimes facilitate the exchange, although steric hindrance from adjacent groups, like the methyl group in the target compound, can impact reaction rates.

Formation of the Acetyl Moiety

The introduction of the acetyl group is a critical step that can be performed either on a pre-iodinated benzene (B151609) ring or as a final step on a different precursor.

The Friedel-Crafts acylation is a classic method for forming aryl ketones, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). ucalgary.camt.com To synthesize this compound via this route, the logical starting material would be 2-iodotoluene (B57078). The reaction would involve treating 2-iodotoluene with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) and AlCl₃. ucalgary.ca

However, the Friedel-Crafts acylation of substituted iodotoluenes is fraught with challenges. Research into the acylation of isomeric iodotoluenes has shown that these reactions often result in low yields and a complex mixture of products. rsc.org The iodine and methyl substituents direct the incoming acetyl group to various positions, and the reaction conditions can promote side reactions.

Specifically for the acylation of o-iodotoluene, the primary products formed are 3-iodo-4-methyl- and 4-iodo-3-methyl-acetophenones. rsc.org The desired this compound is not reported as a significant product. Furthermore, the reactions are known to produce substantial amounts of by-products, including di-iodotoluenes and rearranged ketones. rsc.org This lack of regioselectivity and low yield makes direct Friedel-Crafts acylation an inefficient pathway for obtaining pure this compound.

Modern organometallic cross-coupling reactions offer a powerful and more selective alternative to Friedel-Crafts acylation for the synthesis of aryl ketones. escholarship.orgnih.gov These methods typically involve the palladium-catalyzed reaction between an organometallic reagent and an organic halide. acs.org

A viable strategy would be the Negishi coupling, which could involve reacting a 3-iodo-2-methylphenylzinc halide with acetyl chloride. Organozinc reagents are known for their functional group tolerance and are widely used in cross-coupling reactions. nih.govacs.org Another approach is the Stille coupling, using an organotin reagent.

A particularly effective method involves the palladium-catalyzed coupling of an acyl anion equivalent with an aryl halide. escholarship.org For instance, 1-(3-bromo-2-methylphenyl)ethanone could be synthesized by coupling 1-bromo-3-iodo-2-methylbenzene (B1282695) with an acetylating reagent, or more directly, by coupling 2-bromo-6-iodotoluene with an acetyl equivalent. A reported method details the successful acetylation of aryl bromides using acetyltrimethylsilane (B79254) as an acyl anion precursor, catalyzed by a palladium complex like Pd(PPh₃)₄. escholarship.org This approach avoids the harsh conditions and selectivity issues of Friedel-Crafts reactions and is tolerant of a wide range of functional groups. escholarship.org

These cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govacs.org Their high efficiency and selectivity make them a preferred modern method for constructing C(aryl)-C(acyl) bonds.

Comparative Analysis of Synthetic Pathways

A comparison of the available synthetic methodologies highlights a clear distinction in efficiency, selectivity, and adherence to modern chemical principles.

The choice of synthetic route has a profound impact on the yield and purity of the final product, this compound.

Friedel-Crafts Acylation: This pathway is characterized by very low yields of the desired product. The acylation of o-iodotoluene leads to a mixture of several isomers, with the main products being 3-iodo-4-methyl- and 4-iodo-3-methyl-acetophenones, not the target molecule. rsc.org The reaction also generates significant quantities of di-iodinated and rearranged by-products, making the isolation of pure this compound exceedingly difficult and impractical. rsc.org

Table 1: Comparison of Yield and Purity

| Synthetic Pathway | Starting Material Example | Typical Yield | Purity & Selectivity |

| Friedel-Crafts Acylation | 2-Iodotoluene | Very Low (<10%) rsc.org | Poor; yields mixture of isomers and by-products rsc.org |

| Organometallic Coupling | 3-Bromo-2-methylphenyl derivative | Good to Excellent (up to 79%) escholarship.org | High; highly regioselective, minimal by-products escholarship.org |

Beyond yield and purity, the practicality of a synthetic route on an industrial scale and its environmental impact are crucial considerations.

Friedel-Crafts Acylation: This method scores poorly in terms of scalability and green chemistry. It requires stoichiometric amounts of a corrosive and water-sensitive Lewis acid catalyst like AlCl₃, which cannot be easily recovered or reused. ucalgary.ca The reaction generates a large volume of acidic waste during aqueous workup, leading to a poor atom economy and a high E-factor (environmental factor). These factors make the process costly and environmentally unfriendly for large-scale production.

Organometallic Coupling: While often utilizing expensive and precious metal catalysts like palladium, these methods are far superior in terms of green chemistry metrics. uni-regensburg.de The reactions are catalytic, meaning only a small amount of metal is needed (e.g., 5 mol %). escholarship.org This leads to less waste and higher atom economy. Advances in catalysis allow for high turnover numbers, and in some cases, the catalyst can be recovered and reused, particularly if heterogeneous catalysts are employed. core.ac.uk These reactions are often more adaptable to safer, more sustainable solvents and conditions, making them more suitable for scalable and greener synthesis. uni-regensburg.detandfonline.com

Table 2: Comparison of Scalability and Green Chemistry Metrics

| Metric | Friedel-Crafts Acylation | Organometallic Coupling |

| Catalyst | Stoichiometric AlCl₃ (corrosive) ucalgary.ca | Catalytic Pd, Ni, or Cu (e.g., <5 mol%) escholarship.orguni-muenchen.de |

| Waste Generation | High (acidic waste from workup) | Low (catalytic nature) |

| Atom Economy | Poor | Good |

| Scalability | Problematic due to waste and safety | Generally good, high efficiency uni-regensburg.detandfonline.com |

| Green Chemistry Alignment | Poor | Good to Excellent |

Reactivity and Reaction Mechanisms of 1 3 Iodo 2 Methylphenyl Ethanone

Reactions Involving the Aryl Halide Moiety

The iodine atom attached to the phenyl ring of 1-(3-iodo-2-methylphenyl)ethanone makes this position susceptible to oxidative addition by transition metal catalysts, which is the initial and often rate-determining step in many cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making aryl iodides like this compound highly reactive substrates. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of a wide range of organic compounds, from pharmaceuticals to materials. eie.grmdpi.com These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Suzuki-Miyaura Coupling (C-C bond formation)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide to form a new C-C bond. mychemblog.comfishersci.co.uk This reaction is widely used due to its mild reaction conditions and the low toxicity of the boron-containing reagents. fishersci.co.uk

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex. nih.gov

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. libretexts.org

Recent studies have provided deeper insights into the transmetalation step, suggesting that it can be the rate-determining step of the catalytic cycle. pku.edu.cn The reaction is sensitive to the choice of catalyst, ligands, base, and solvent, all of which can influence the reaction's efficiency and yield. mychemblog.comfishersci.co.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good |

This table presents typical conditions and is not based on specific experimental data for this compound.

Heck Coupling (C-C bond formation)

The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes, often with high stereoselectivity. organic-chemistry.org

The mechanism of the Heck reaction involves the following steps: libretexts.org

Oxidative Addition: A Pd(0) species adds to the aryl halide.

Migratory Insertion: The alkene inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst. libretexts.org

The regioselectivity of the Heck reaction, particularly with electron-rich olefins, can be controlled by the choice of ligands. liverpool.ac.uk

Table 2: Key Steps in the Heck Reaction

| Step | Description |

|---|---|

| Oxidative Addition | Pd(0) inserts into the C-I bond of this compound. |

| Migratory Insertion | The alkene coordinates to the Pd(II) complex and inserts into the Pd-aryl bond. |

| β-Hydride Elimination | A β-hydrogen is eliminated to form the coupled product and a hydridopalladium complex. |

This table provides a generalized mechanism and is not based on specific experimental data for this compound.

Sonogashira Coupling (C-C bond formation)

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of substituted alkynes. wikipedia.org

The catalytic cycle involves two interconnected cycles, a palladium cycle and a copper cycle: wikipedia.org

Palladium Cycle: This cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.org

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is a key intermediate. This copper acetylide then undergoes transmetalation with the palladium complex. wikipedia.org

Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org The reactivity of the aryl halide follows the order I > Br > Cl, making this compound a suitable substrate. libretexts.org

Table 3: Catalytic Systems for Sonogashira Coupling

| Catalyst System | Description |

|---|---|

| Pd(PPh₃)₄ / CuI | The classical system, effective for a wide range of substrates. wikipedia.org |

| PdCl₂(PPh₃)₂ / CuI | A common and effective catalyst combination. |

This table outlines general catalytic systems and is not based on specific experimental data for this compound.

Buchwald-Hartwig Amination (C-N bond formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgjk-sci.com This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. wikipedia.org

The general mechanism involves: wikipedia.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium complex, and a base facilitates its deprotonation to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst. jk-sci.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. jk-sci.com

Table 4: Common Ligands for Buchwald-Hartwig Amination

| Ligand | Description |

|---|---|

| BINAP | A chiral bisphosphine ligand, useful for asymmetric aminations. jk-sci.com |

| DPPF | A ferrocene-based bisphosphine ligand with a wide bite angle. jk-sci.com |

| Xantphos | A xanthene-based bisphosphine ligand known for its effectiveness in various cross-coupling reactions. jk-sci.com |

This table lists common ligands and is not based on specific experimental data for this compound.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are an older but still valuable method for forming C-C, C-N, and C-O bonds. organic-chemistry.org While often requiring harsher conditions than palladium-catalyzed reactions, recent developments have led to milder and more versatile copper-catalyzed methods. nih.govchimia.ch

The mechanism of copper-catalyzed coupling reactions is less universally agreed upon than for palladium-catalyzed reactions but is thought to involve Cu(I) and Cu(III) intermediates. organic-chemistry.org For C-N bond formation, the reaction can proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. chimia.ch The use of ligands, such as amino acids, can significantly promote these reactions. chimia.ch

Research has shown that ortho-substituents on the aryl halide can have a significant effect on the reaction, sometimes enabling coupling at lower temperatures. chimia.ch For instance, the presence of an ortho-amide group has been shown to facilitate copper-catalyzed biaryl ether synthesis at room temperature. chimia.ch

Table 5: Examples of Copper-Catalyzed Coupling Reactions

| Coupling Partners | Product Type |

|---|---|

| Aryl Halide + Amine | Aryl Amine |

| Aryl Halide + Alcohol | Aryl Ether |

| Aryl Halide + Thiol | Aryl Thioether |

This table provides a general overview and is not based on specific experimental data for this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. govtpgcdatia.ac.inlibretexts.org In this compound, the acetyl group (a meta-director) deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the ortho and para positions relative to the activating group.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of the electron-withdrawing acetyl group helps to stabilize this negatively charged intermediate. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

For SNAr to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate through resonance. libretexts.org In this compound, the acetyl group is meta to the iodine atom. This positioning does not allow for direct resonance stabilization of the negative charge onto the carbonyl oxygen. Consequently, SNAr reactions at the C-I bond are less favorable compared to isomers where the activating group is in an ortho or para position. While less common, substitution may still proceed under harsh conditions or via alternative mechanisms like the benzyne (B1209423) elimination-addition pathway, although the latter typically requires a very strong base. libretexts.org

Reactions Involving the Ketone Functional Group

The carbonyl group of the acetyl moiety is a primary site for a variety of chemical transformations, including reductions and nucleophilic additions.

Reduction Reactions to Alcohols

The ketone functionality of this compound can be readily reduced to a secondary alcohol, forming 1-(3-Iodo-2-methylphenyl)ethanol. This transformation is a fundamental reaction in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comgoogle.com

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol (B145695). google.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com

| Reaction | Reagent | Solvent | Product |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(3-Iodo-2-methylphenyl)ethanol |

| Reduction of Ketone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 1-(3-Iodo-2-methylphenyl)ethanol |

This table presents typical conditions for the reduction of aryl ketones.

Nucleophilic Additions to the Carbonyl

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. fiveable.me This class of reactions, known as nucleophilic addition, is fundamental to carbonyl chemistry and allows for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.meyoutube.com

Examples of nucleophilic addition reactions for this compound include:

Grignard Reaction: Reaction with an organomagnesium halide (Grignard reagent, e.g., methylmagnesium bromide) followed by an acidic workup results in the formation of a tertiary alcohol. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from sodium cyanide (NaCN) and an acid, yields a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. fiveable.me

Alpha-Halogenation of the Acetyl Group

The methyl group of the acetyl moiety has acidic α-hydrogens, which can be substituted by halogens (Cl, Br, I) under either acidic or basic conditions. libretexts.orglibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step, and typically, monohalogenation is achieved. libretexts.org

Under basic conditions, an enolate ion is formed, which is more reactive. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making the product more reactive than the starting material. libretexts.org This often leads to polyhalogenation. For methyl ketones like this compound, treatment with a halogen in the presence of excess base leads to the Haloform Reaction . In this reaction, the methyl group is tri-halogenated, and the resulting trihalomethyl group is a good leaving group that is subsequently cleaved by hydroxide (B78521) attack on the carbonyl carbon. The final products are a carboxylate (3-iodo-2-methylbenzoate) and a haloform molecule (e.g., chloroform, bromoform, or iodoform). libretexts.org

| Condition | Intermediate | Product Selectivity | Named Reaction |

| Acidic (e.g., Br₂, CH₃COOH) | Enol | Monohalogenation | N/A |

| Basic (e.g., I₂, NaOH) | Enolate | Polyhalogenation/Cleavage | Haloform Reaction |

This table summarizes the outcomes of alpha-halogenation on methyl ketones.

Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly modulated by the electronic properties of the iodine atom and the steric hindrance imposed by both the iodine and the ortho-methyl group.

Influence of Iodine as an Electron-Withdrawing Group

Although halogens have competing inductive and resonance effects, iodine primarily acts as an electron-withdrawing group through its inductive effect (-I effect). This is due to its electronegativity, which is higher than that of carbon. This electron-withdrawing nature has several consequences for the molecule's reactivity:

Activation towards Nucleophilic Aromatic Substitution: As discussed, electron-withdrawing groups activate the aromatic ring for SNAr reactions by stabilizing the negatively charged Meisenheimer complex intermediate. libretexts.org

Increased Electrophilicity of the Carbonyl Carbon: The inductive pull of electrons by the iodine atom from the phenyl ring slightly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Acidity of α-Hydrogens: The electron-withdrawing effect of the substituted phenyl ring can slightly increase the acidity of the α-hydrogens on the acetyl group compared to unsubstituted acetophenone (B1666503).

However, the large size of the iodine atom, combined with the adjacent ortho-methyl group, creates significant steric hindrance. This steric bulk can impede the approach of nucleophiles to both the aromatic ring and the carbonyl group, potentially slowing down reaction rates. rsc.org For instance, in related palladium-catalyzed reactions, substrates with ortho-substituents have shown diminished reactivity, an observation attributed to this "ortho-substituent effect". rsc.org

Steric Hindrance Induced by Ortho-Methyl and Iodine Substituents

The positioning of the methyl group ortho to the acetyl group and the iodine atom meta to it, but ortho to the methyl group, creates significant steric congestion around the carbonyl center and the adjacent C-I bond. This steric hindrance plays a crucial role in modulating the reactivity of the molecule, often dictating the feasibility and outcome of chemical transformations.

The ortho-methyl group directly impedes the approach of nucleophiles to the carbonyl carbon of the acetyl group. This steric shield can hinder or even prevent reactions that typically occur at the ketone functionality. Furthermore, the combined bulk of the ortho-methyl group and the adjacent iodine atom can influence the conformation of the acetyl group, potentially forcing it out of the plane of the phenyl ring. This disruption of coplanarity can affect the electronic communication between the carbonyl group and the aromatic system.

A practical illustration of this steric hindrance is observed in palladium-catalyzed cascade cyclization reactions. In a study aiming to synthesize dibenzo-cycloheptenones from ortho-acylphenyl iodides, the substrate 1-(2-iodo-3-methyl-phenyl)-ethanone, a regioisomer of the title compound, failed to yield the desired product. rsc.org This failure was attributed to the "ortho-substituent" effect, where the methyl group likely hindered the necessary coordination of the palladium catalyst to the iodo and carbonyl groups, thereby inhibiting the catalytic cycle. rsc.org A similar inhibitory effect can be anticipated for this compound in related transformations.

The steric environment created by the ortho-methyl and iodine substituents can be quantified by considering the dihedral angles between the plane of the phenyl ring and the substituents. In analogous sterically crowded molecules, such as those with ortho-iodine substituents, a significant tilt of the phenyl ring relative to other parts of the molecule is observed to alleviate van der Waals repulsion. For instance, in 2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone, the ortho-iodine substituent forces the phenyl ring to tilt 15–20° out of plane relative to the ethanone (B97240) group. Similarly, significant twisting is observed in molecules with bulky groups on adjacent rings due to steric hindrance. iucr.org

Table 1: Anticipated Influence of Steric Hindrance on Reactions at the Acetyl Group

| Reaction Type | Expected Outcome for this compound | Rationale |

| Nucleophilic Addition | Reaction rate significantly reduced or inhibited | The ortho-methyl group physically blocks the trajectory of the incoming nucleophile towards the carbonyl carbon. |

| Grignard Reaction | Low to no yield of the corresponding tertiary alcohol | The bulky Grignard reagent will experience severe steric repulsion from the ortho-methyl group. |

| Wittig Reaction | Formation of the corresponding alkene may be sluggish or require harsh conditions | The formation of the oxaphosphetane intermediate is sterically demanding and hindered by the ortho-substituent. |

| Enolate Formation | Potentially favored at the methyl of the acetyl group | While the approach to the carbonyl is hindered, deprotonation of the α-carbon is still possible, though the stability and reactivity of the resulting enolate may be affected by the overall molecular geometry. |

Chemoselectivity in Multi-Functionalized Systems

The presence of three distinct functional moieties—the ketone, the aryl iodide, and the benzylic C-H bonds of the methyl group—makes this compound a substrate where chemoselectivity is a paramount consideration in synthetic design. Depending on the reagents and reaction conditions, transformations can be directed to one functional group while leaving the others intact.

The aryl iodide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. uni-muenchen.de The reactivity of the C-I bond in these reactions is generally high.

The acetyl group offers a site for nucleophilic attack, condensation reactions, and transformations involving the α-protons. The carbonyl group can be reduced to an alcohol or converted to an imine, among other possibilities.

The chemoselective challenge arises when a chosen reagent could potentially react with more than one functional group. For instance, organometallic reagents used in Suzuki or Stille couplings could, in principle, also act as nucleophiles and add to the carbonyl group. Similarly, strong bases used to generate enamines or for other purposes could lead to side reactions.

The outcome of such competitive reactions is governed by a combination of electronic and steric factors. nih.gov In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-I bond is a facile and often rate-determining step. nih.gov This step is typically faster than the nucleophilic attack of the organometallic reagent on a sterically hindered ketone. Therefore, it is often possible to selectively perform a cross-coupling reaction at the aryl iodide position without affecting the acetyl group.

Table 2: Predicted Chemoselective Transformations of this compound

| Reagents and Conditions | Target Functional Group | Expected Major Product | Rationale for Chemoselectivity |

| Arylboronic acid, Pd catalyst, base (e.g., Suzuki Coupling) | Aryl Iodide | 1-(2-Methyl-3-arylphenyl)ethanone | The oxidative addition to the C-I bond is kinetically favored over nucleophilic attack on the sterically hindered carbonyl group. |

| Terminal alkyne, Pd/Cu catalyst, base (e.g., Sonogashira Coupling) | Aryl Iodide | 1-(2-Methyl-3-(alkynyl)phenyl)ethanone | Similar to the Suzuki coupling, the reaction at the C-I bond is preferred. The acetyl group remains intact under typical Sonogashira conditions. |

| NaBH₄, MeOH | Ketone | 1-(3-Iodo-2-methylphenyl)ethanol | Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes over aryl halides. |

| N-Bromosuccinimide (NBS), radical initiator | Benzylic C-H | 1-(3-Iodo-2-(bromomethyl)phenyl)ethanone | Radical bromination will selectively occur at the benzylic position, which is activated by the aromatic ring. The ketone and aryl iodide are unreactive under these conditions. asianpubs.org |

| Hydrazine, base (e.g., Wolff-Kishner Reduction) | Ketone | 1-Ethyl-3-iodo-2-methylbenzene | This reaction specifically deoxygenates the carbonyl group to a methylene (B1212753) group, leaving the aryl iodide and methyl group untouched. |

The strategic application of protecting groups can also be employed to enhance chemoselectivity. For example, the ketone can be protected as a ketal, such as a dioxolane, to prevent its reaction while transformations are carried out at the C-I bond. The protecting group can then be removed in a subsequent step. This approach allows for a wider range of reaction conditions to be used for modifying the aryl iodide position.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Aromatic Systems

The structural framework of 1-(3-Iodo-2-methylphenyl)ethanone is particularly well-suited for the synthesis of elaborate aromatic systems, including polycyclic and heterocyclic compounds.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds with significant applications in materials science due to their unique electronic and photophysical properties. The synthesis of functionalized PAHs often relies on the strategic use of substituted aromatic precursors. While direct applications of this compound in the synthesis of specific PAHs are not extensively documented, its structure lends itself to established synthetic strategies.

The iodo-substituent on the phenyl ring makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon bonds, a critical step in extending aromatic systems. For instance, a Suzuki-Miyaura coupling with an appropriate boronic acid could introduce another aryl group, which could then undergo intramolecular cyclization to form a larger polycyclic system.

A study on a related compound, 1-(2-iodo-3-methyl-phenyl)-ethanone, highlighted the importance of the substituent pattern. In a palladium-catalyzed cascade cyclization aimed at forming a dibenzo-cycloheptenone, the reaction did not yield the desired product, likely due to the "ortho-substituent" effect. libretexts.org This underscores the nuanced reactivity of such isomers and suggests that the specific arrangement in this compound could lead to different and potentially more favorable outcomes in similar transformations.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Potential Product Type |

| Suzuki-Miyaura | Arylboronic acid | Biaryl compound |

| Sonogashira | Terminal alkyne | Arylalkyne |

| Heck | Alkene | Aryl-substituted alkene |

This table presents potential reactions based on the known reactivity of aryl iodides.

Heterocyclic compounds are integral to medicinal chemistry and drug discovery. The functional groups present in this compound can be manipulated to construct a variety of heterocyclic systems, such as quinolines and carbazoles.

The synthesis of quinolines, for instance, can be achieved through methods like the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The acetyl group of this compound could be a suitable starting point, and the molecule could be further functionalized to introduce the necessary amino group.

Carbazoles, another important class of nitrogen-containing heterocycles, can be synthesized through various methods, including the palladium-catalyzed amination of 2-iodobiphenyls. Through a Suzuki coupling, this compound could be converted to a biphenyl (B1667301) derivative, which could then undergo intramolecular C-H amination to form a carbazole (B46965) scaffold.

Intermediate in the Synthesis of Functional Molecules

Beyond serving as a direct precursor, this compound is a valuable intermediate that can be elaborated into a wide array of functional molecules.

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the screening of numerous molecules for biological activity. The reactivity of the iodo and acetyl groups of this compound makes it an excellent starting material for generating such libraries.

The iodo group can be readily transformed through cross-coupling reactions, as mentioned earlier, to introduce a variety of substituents at that position. The acetyl group, on the other hand, can undergo a wide range of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an enolate for further alkylation or condensation reactions. This dual reactivity allows for the systematic modification of the core structure, leading to a diverse set of derivatives.

Table 2: Potential Derivatization Reactions of the Acetyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ | Secondary alcohol |

| Oxidation | Strong oxidant | Carboxylic acid |

| Aldol Condensation | Aldehyde, Base | α,β-Unsaturated ketone |

| Mannich Reaction | Formaldehyde, Amine | β-Amino ketone |

This table illustrates potential transformations of the acetyl group to create diverse functional molecules.

Cascade and domino reactions are highly efficient synthetic strategies that involve multiple bond-forming events in a single operation, minimizing waste and simplifying purification. acs.org The structural features of this compound make it a potential substrate for such processes.

As previously noted, an attempted palladium-catalyzed cascade homocoupling and cyclization of the regioisomeric 1-(2-iodo-3-methyl-phenyl)-ethanone was unsuccessful. libretexts.org This result, while negative, provides valuable insight into the steric and electronic factors that govern these complex transformations. The different substitution pattern of this compound might allow it to participate more effectively in similar or different cascade sequences. For example, a domino reaction could be envisioned where an initial cross-coupling at the iodo position is followed by an intramolecular cyclization involving the acetyl or methyl group.

Targeted Synthesis of Specific Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. nih.govnih.gov The synthesis of MOFs relies on the use of organic ligands that can coordinate to metal ions to form extended, crystalline structures. While there are no specific reports of this compound being used in MOF synthesis, its derivatives could serve as suitable organic linkers.

For instance, the acetyl group could be oxidized to a carboxylic acid, and the iodo group could be replaced with another carboxylic acid or a different coordinating group via a cross-coupling reaction. The resulting dicarboxylic acid or a related polyfunctional molecule could then be used as a building block for the construction of novel MOFs with tailored properties. The methyl group could also influence the final framework structure through steric effects.

Spectroscopic and Structural Elucidation for Synthetic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy identifies the distinct types of protons in a molecule and their neighboring atoms. For 1-(3-Iodo-2-methylphenyl)ethanone, the spectrum is expected to show three main sets of signals corresponding to the aromatic protons, the acetyl methyl protons, and the ring-bound methyl protons.

The aromatic region would feature signals for the three adjacent protons on the phenyl ring. Their specific chemical shifts and splitting patterns (coupling) are dictated by their positions relative to the iodo, methyl, and acetyl substituents. The methyl group protons attached to the aromatic ring and the protons of the acetyl group are expected to appear as sharp singlets, as they lack adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 3H |

| Acetyl Protons (-COCH₃) | ~2.5 | Singlet (s) | 3H |

Note: Predicted values are based on analyses of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Given the molecule's asymmetry, nine distinct signals are expected, one for each carbon atom.

The carbonyl carbon of the acetyl group is characteristically found far downfield. The aromatic region will display six signals, with the carbon atom bonded to the iodine (C-I) appearing at a unique chemical shift compared to the other carbon atoms in the ring. The two methyl carbons will appear in the upfield region of the spectrum. Analysis of related compounds like 1-(3-methylphenyl)ethanone suggests the carbonyl carbon appears around 198 ppm, while methyl carbons are observed near 21-27 ppm. spectrabase.com The carbon bearing the iodine in similar structures typically resonates around 84-90 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 195 |

| Aromatic (C-I) | 85 - 95 |

| Aromatic (C-H, C-C) | 125 - 140 |

| Acetyl Methyl (-COCH₃) | 25 - 30 |

Note: Predicted values are based on data from analogous structures. spectrabase.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone, typically appearing around 1680–1700 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and methyl groups, C=C stretching within the aromatic ring, and a band in the lower frequency region corresponding to the C-I stretch. rsc.orgresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Aliphatic C-H | Stretch | 2900 - 3100 | Medium |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1540 - 1600 | Medium-Variable |

Note: Wavenumbers are based on typical values for these functional groups found in similar molecules. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ at an m/z value of approximately 260, corresponding to its molecular weight. bldpharm.comscispace.com Key fragmentation pathways would likely include the loss of a methyl group (CH₃•) to form an acylium ion [M-15]⁺ at m/z 245, and the loss of the acetyl group (CH₃CO•) to form a [M-43]⁺ fragment at m/z 217. The presence of iodine would also be confirmed by its characteristic isotopic signature.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z | Identity |

|---|---|---|

| [M]⁺ | 260 | Molecular Ion |

| [M-15]⁺ | 245 | Loss of •CH₃ |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. ugr.es If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous confirmation of its constitution and stereochemistry.

The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. researchgate.net Key parameters such as the dihedral angle between the plane of the phenyl ring and the acetyl group would be determined. Furthermore, SC-XRD reveals how molecules are arranged in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or stacking, that stabilize the structure. univ-rennes.fr

Table 5: Structural Parameters Obtainable from SC-XRD

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | The x, y, z position of every atom in the unit cell. |

| Bond Lengths & Angles | Precise distances and angles between bonded atoms. |

| Torsion (Dihedral) Angles | Conformation of the molecule (e.g., rotation around single bonds). |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions associated with conjugated systems and heteroatoms. The aromatic ring and the carbonyl group in this compound are chromophores that absorb UV light.

The UV-Vis spectrum, typically recorded in a solvent like acetonitrile (B52724) or methanol (B129727), is expected to exhibit distinct absorption maxima (λ_max). Based on data from structurally related iodo-phenyl ketones, absorption bands are anticipated around 230 nm and 270 nm, corresponding to the π→π* transitions of the substituted benzene (B151609) ring. rsc.org A weaker band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group, may also be observed. rsc.org

Table 6: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π→π* | ~230 | Phenyl Ring |

| π→π* | ~270 | Phenyl Ring / Carbonyl |

Note: Values are based on data from analogous compounds. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-methylphenyl)ethanone |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. escholarship.orgmdpi.com DFT methods are used to determine the optimized geometry, vibrational frequencies, and various electronic properties of a molecule by approximating the complex many-electron system's energy as a functional of the electron density.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 1-(3-Iodo-2-methylphenyl)ethanone, this analysis would reveal precise bond lengths, bond angles, and dihedral angles.

The key structural features of this compound include a benzene (B151609) ring substituted with an iodine atom, a methyl group, and an acetyl group. The steric hindrance between the ortho-methyl group and the adjacent acetyl group, as well as the bulky iodine atom at the meta position, would significantly influence the molecule's preferred conformation. DFT calculations would predict the torsion angle of the acetyl group relative to the plane of the phenyl ring to minimize steric repulsion. In similar iodinated aromatic ketones, the phenyl ring has been observed to be tilted out of plane relative to the ethanone (B97240) group due to steric effects.

A conformational analysis would further explore the potential energy surface of the molecule by rotating key single bonds, such as the C-C bond connecting the acetyl group to the ring, to identify all stable conformers and the energy barriers between them.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| C=O | ~1.22 Å | |

| C-C (ring-acetyl) | ~1.50 Å | |

| C-C (methyl-ring) | ~1.51 Å | |

| Bond Angle | C-C-I | ~121° |

| C-C-CH3 | ~122° | |

| C-C=O | ~120° |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. science.gov These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. science.govnih.gov

For this compound, key vibrational modes would include:

C=O stretching: A strong, characteristic band for the acetyl group's carbonyl, typically expected in the 1680-1700 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. nih.gov

C-C stretching: Vibrations within the aromatic ring.

C-I stretching: A low-frequency vibration characteristic of the carbon-iodine bond.

DFT calculations, often with a scaling factor, provide harmonic vibrational frequencies that show good agreement with experimental data, confirming the optimized structure corresponds to a true energy minimum. science.gov

Table 2: Predicted Salient Vibrational Frequencies (Illustrative) This table illustrates the type of data that would be generated from a DFT frequency analysis. Actual values require a specific computational study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| C=O stretch | ~1690 | Strong |

| Aromatic C-H stretch | ~3080 | Medium |

| Aliphatic C-H stretch | ~2950 | Medium |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. wuxiapptec.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. wuxiapptec.com The energy of the HOMO is related to the ionization potential (electron-donating ability), and the energy of the LUMO is related to the electron affinity (electron-accepting ability).

For this compound, the HOMO is expected to be localized primarily on the iodophenyl ring, which is electron-rich. The LUMO is likely to be centered on the acetyl group, specifically the π* orbital of the carbonyl bond, which is electron-deficient. The distribution and energies of these orbitals are key to understanding the molecule's reactivity in various chemical reactions. nankai.edu.cn

The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the kinetic stability of a molecule. nih.govresearchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap implies the molecule is more polarizable and more reactive. uantwerpen.be

Table 3: Predicted FMO Properties (Illustrative) This table illustrates the type of data that would be generated from an FMO analysis. Actual values require a specific computational study.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical reactivity of the molecule. These descriptors provide a quantitative measure of stability and reactivity. uantwerpen.be

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These indices help in comparing the reactivity of this compound with other molecules and predicting its behavior in electrophilic or nucleophilic reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.defaccts.de NBO analysis is used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer, which are crucial for understanding molecular stability. researchgate.netresearchgate.net

Charge Delocalization and Hyperconjugative Interactions

The stability of a molecule is significantly influenced by internal electronic interactions, such as charge delocalization and hyperconjugation. These phenomena can be quantitatively analyzed using Natural Bond Orbital (NBO) analysis. researchgate.netuantwerpen.be NBO analysis transforms the complex, delocalized molecular wave function into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de

Hyperconjugation involves the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. youtube.com This interaction leads to a stabilization of the molecule. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. uni-muenchen.deresearchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization. researchgate.net

Donor-Acceptor Interactions

Donor-acceptor interactions, as revealed by NBO analysis, are fundamental to understanding molecular stability and reactivity. numberanalytics.comuba.ar The analysis identifies the key donor (filled orbital) and acceptor (unoccupied orbital) pairs and quantifies their stabilization energy (E(2)). uni-muenchen.deresearchgate.net

In this compound, the most significant donor orbitals are the lone pairs on the highly electronegative oxygen atom and the iodine atom. The primary acceptor orbitals are the antibonding π* orbitals of the carbonyl group (C=O) and the aromatic ring, as well as σ* orbitals of the C-I and C-C bonds. The delocalization of electrons from a donor to an acceptor orbital signifies a deviation from the idealized Lewis structure and contributes to the molecule's electronic stabilization. uni-muenchen.de

A detailed NBO analysis would reveal several high-energy interactions. For example, the interaction between a lone pair on the carbonyl oxygen, LP(O), and the antibonding π(C-C) orbitals of the aromatic ring contributes to the electronic communication between the acetyl substituent and the ring. Another critical interaction is the delocalization from the π orbitals of the phenyl ring into the antibonding π orbital of the carbonyl group. These intramolecular charge transfer events are crucial in defining the molecule's electronic landscape. acs.org

Table 1: Theoretical Second-Order Perturbation Theory Analysis of Fock Matrix for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π* (C_ring-C_ring) | ~5-10 | Lone Pair → π |

| LP (1) O | π (C_acetyl-C_ring) | ~20-30 | Lone Pair → π |

| π (C_ring-C_ring) | π (C=O) | ~15-25 | π → π |

| π (C_ring-C_ring) | σ (C-I) | ~2-5 | π → σ |

| LP (2) I | σ (C_ring-C_ring) | ~3-7 | Lone Pair → σ |

| σ (C-H) | σ (C_ring-C_acetyl) | ~4-8 | σ → σ* (Hyperconjugation) |

Note: The values presented are illustrative, based on typical NBO analyses of similar aromatic ketones, to demonstrate the nature and magnitude of these interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged or polar species. uni-muenchen.de The MEP map is color-coded to indicate different potential regions: red signifies regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would clearly identify the reactive centers:

Negative Potential (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This region is the primary site for electrophilic attack.

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the methyl group and the aromatic ring. A significant region of positive potential, known as a sigma-hole (σ-hole), may also be present on the iodine atom along the axis of the C-I bond. This makes the iodine atom a potential site for nucleophilic or halogen-bonding interactions.

Neutral Potential (Green): The carbon framework of the phenyl ring and the methyl group generally exhibit a neutral potential.

The MEP analysis thus provides a clear and intuitive prediction of where the molecule is most likely to interact with other reagents. researchgate.netcore.ac.uk

Table 2: Summary of Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Red | Highly Negative | Site for Electrophilic Attack |

| Phenyl Ring (π-system) | Yellow/Green | Slightly Negative to Neutral | Interaction with Electrophiles |

| Aromatic & Methyl Hydrogens | Light Blue | Positive | Site for Nucleophilic Interaction |

| Iodine Atom (σ-hole) | Blue | Positive | Site for Nucleophilic Attack / Halogen Bonding |

Molecular Dynamics (MD) Simulations to Probe Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By simulating the molecule's behavior in a specific environment, such as in a solvent, MD can provide insights into its stability, conformational dynamics, and potential reaction pathways. researchgate.net

For this compound, MD simulations in an aqueous solution can be used to investigate its stability and vulnerability to reactions like hydrolysis. researchgate.netuantwerpen.be By analyzing the trajectories of the water molecules around the solute, one can identify which parts of the molecule are most accessible to solvent attack.

A key tool in this analysis is the Radial Distribution Function (RDF), which describes how the density of a surrounding species (e.g., water) varies as a function of distance from a specific atom in the solute. researchgate.net A high peak in the RDF for the oxygen atom of water around the carbonyl carbon of this compound would suggest a strong interaction and a higher propensity for nucleophilic attack by water at that site, indicating a potential for hydrolysis. uantwerpen.be Similarly, analyzing the RDF around the iodine atom can reveal information about solvent accessibility and potential for solvation-assisted C-I bond cleavage.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry, particularly DFT calculations, is instrumental in elucidating complex reaction mechanisms and understanding the origins of chemical selectivity. chemrxiv.org For a multifunctional molecule like this compound, which has multiple reactive sites (the carbonyl group, the C-I bond, the aromatic ring), theoretical calculations can predict the most likely reaction pathways. acs.org

For example, in a palladium-catalyzed cross-coupling reaction (like a Suzuki or Heck reaction), the initial step is the oxidative addition of the palladium catalyst to the C-I bond. rsc.org Computational modeling can map the entire catalytic cycle, calculating the energies of intermediates and transition states. This allows researchers to determine the rate-limiting step and understand how substituents on the phenyl ring or the choice of catalyst and ligands influence the reaction's efficiency.

Furthermore, when a reaction can lead to multiple products (regio- or stereoisomers), computational analysis can explain the observed selectivity. By comparing the activation energies for the different pathways leading to each product, the most favorable route can be identified. acs.org For instance, in reactions involving nucleophilic addition to the carbonyl group versus substitution at the C-I bond, DFT calculations can determine which process has a lower energy barrier under specific conditions, thereby predicting the major product. chemrxiv.org This predictive power is crucial for designing new synthetic routes and optimizing reaction conditions. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel, Greener Synthetic Routes

The synthesis of aryl iodides often involves multi-step processes that may utilize harsh reagents. A key area for future research is the development of more environmentally friendly and efficient synthetic pathways to 1-(3-Iodo-2-methylphenyl)ethanone.

Hypervalent Iodine Chemistry : Research into using hypervalent iodine reagents presents a sustainable alternative to traditional methods that often rely on heavy metals. acs.org These reagents are known for their low toxicity and high reactivity, acting as powerful oxidants and electrophilic group-transfer agents. acs.org Future work could focus on a direct iodination of 1-(2-methylphenyl)ethanone using a recyclable hypervalent iodine species, minimizing waste and avoiding the use of corrosive materials.

Transition-Metal-Free Activation : Modern organic synthesis is increasingly moving towards strategies that avoid transition metals. acs.org Developing methods for the synthesis of this compound that rely on the activation of C-H bonds or other novel, metal-free coupling strategies would represent a significant advance in green chemistry. acs.org

Exploration of Unique Reactivity Patterns

The interplay between the ortho-methyl group and the adjacent iodo-substituent is expected to impart unique reactivity to the molecule.

Ortho-Substituent Effects : The steric hindrance provided by the methyl group adjacent to the iodine can influence the compound's participation in coupling reactions. Research has shown that similar ortho-substituted phenyl iodides can exhibit altered reactivity or fail to produce expected products in certain palladium-catalyzed reactions due to this "ortho-substituent effect". rsc.org A systematic study of this effect in this compound could reveal selective reaction pathways that are not accessible to its less-hindered isomers.

Radical-Mediated Cyclizations : The iodoarene functionality serves as an excellent precursor for generating aryl radicals. soton.ac.uk An unexplored avenue is the intramolecular addition of an aryl radical derived from this compound onto a tethered aromatic system. soton.ac.uk This approach could lead to the formation of complex polycyclic structures through pathways like 6-exo/endo-trig cyclizations. soton.ac.uk Investigating these tandem radical cyclizations could provide a powerful, step-economical method for synthesizing intricate molecular architectures. soton.ac.uk

Expansion of Synthetic Applications in Complex Molecular Architectures

Beyond its role as a simple intermediate, this compound is a prime candidate for constructing highly complex and valuable molecules.

Cross-Coupling Reactions : The C-I bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. While Suzuki couplings have been demonstrated with similar ketones to form biaryl structures nih.gov, a comprehensive exploration with this compound is lacking. Such reactions could be used to synthesize substituted biaryls, which are common motifs in pharmaceuticals and materials science. The steric bulk of the ortho-methyl group could be exploited to control atropisomerism in the resulting biaryl products.

Synthesis of Polycyclic Aromatic Systems : As an extension of its unique radical reactivity, the compound could be a key starting material for the iterative synthesis of helicenes or phenanthrenes. soton.ac.uk A strategy involving an initial coupling reaction to attach a styrenyl or other unsaturated moiety, followed by a tributyltin-mediated radical cyclization, could provide a novel and efficient route to these complex, non-planar aromatic systems. soton.ac.uk

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental efforts and saving significant laboratory time.

Density Functional Theory (DFT) Calculations : DFT studies can provide deep insights into the molecule's properties. researchgate.net For this compound, DFT could be used to calculate its optimal geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic properties. researchgate.net Understanding the HOMO-LUMO energy gap can predict its polarizability and reactivity in various chemical environments. researchgate.net

Reaction Mechanism and Transition State Analysis : Computational modeling can be employed to elucidate the mechanisms of potential reactions. For instance, modeling the transition states of Suzuki coupling or radical cyclization reactions involving this compound would help in understanding the steric and electronic factors that govern product formation and selectivity. This predictive capability would be invaluable for optimizing reaction conditions and designing more efficient synthetic routes to complex target molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52164-39-3 ambeed.comscisupplies.eu |

| Molecular Formula | C₉H₉IO ambeed.comscisupplies.eu |

| Molecular Weight | 260.07 g/mol ambeed.com |

| Topological Polar Surface Area | 17.07 Ų ambeed.com |

| Number of Rotatable Bonds | 1 ambeed.com |

| Number of H-bond Acceptors | 1 ambeed.com |

| Number of H-bond Donors | 0 ambeed.com |

| Log Po/w (iLOGP) | 2.14 ambeed.com |

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Iodo-2-methylphenyl)ethanone, and what key reaction conditions must be controlled to optimize yield?

- Methodological Answer : The synthesis typically involves halogenation and acylation steps. For iodinated aromatic ketones, a two-step approach may be employed: